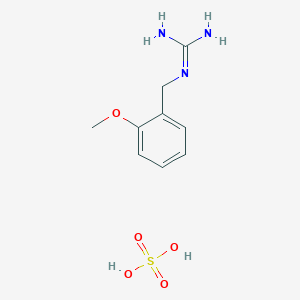
N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide, also known as DMF-DCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the furan family and is known to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in various animal models. N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. In addition, N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide for lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide, which may lead to the development of more effective treatments for various diseases. Additionally, the potential use of N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide as a therapeutic agent in clinical trials should be explored further. Finally, the development of novel derivatives of N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide may lead to the discovery of compounds with even greater biological activity.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide involves the reaction of 5-chloro-2-methylphenol with 2-nitrobenzaldehyde in the presence of furfural and a catalytic amount of p-toluenesulfonic acid. This reaction produces N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide as a yellow solid with a high yield.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-6-7-12(19)10-14(11)20-18(22)17-9-8-16(25-17)13-4-2-3-5-15(13)21(23)24/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGRRAWTTIABPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{2-[(4,8-dimethyl-2-quinolinyl)thio]propanoyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5049763.png)
![N'-[4-(aminosulfonyl)benzyl]-N,N-dicyclohexylterephthalamide](/img/structure/B5049771.png)
![2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049776.png)
![5-(2,4-dichlorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5049780.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5049792.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B5049800.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5049804.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B5049837.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5049846.png)
![2,6-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5049854.png)
![butyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5049858.png)